molecular formula C12H13N3O3 B5589558 1-(3-Methoxyphenyl)-3-(5-methylisoxazol-3-yl)urea

1-(3-Methoxyphenyl)-3-(5-methylisoxazol-3-yl)urea

Cat. No.: B5589558
M. Wt: 247.25 g/mol
InChI Key: ANLHQKKIKUNVBD-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-(5-methylisoxazol-3-yl)urea is a useful research compound. Its molecular formula is C12H13N3O3 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea is 247.09569129 g/mol and the complexity rating of the compound is 288. The solubility of this chemical has been described as >37.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

Research in the realm of urea derivatives, including those structurally similar to N-(3-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea, has been focused on their synthesis and subsequent chemical characterization. Mustafa et al. (2014) reported on the synthesis of seventeen urea derivatives, aiming to explore their enzyme inhibition and anticancer potential. The methodology involved reacting various isocyanates with primary and secondary amines, demonstrating a versatile approach to generating a wide array of urea compounds, with the anticipation that such methodologies could be applicable to the synthesis of N-(3-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea derivatives (Mustafa, Perveen, & Khan, 2014).

Enzyme Inhibition and Anticancer Investigations

The research into urea derivatives has also extended into their potential for enzyme inhibition and anticancer activities. The study by Mustafa et al. included testing the synthesized urea derivatives against various enzymes and observing their effects on a prostate cancer cell line. One of the new compounds showed promising in vitro anticancer activity, highlighting the potential therapeutic applications of such molecules (Mustafa, Perveen, & Khan, 2014).

Antagonistic Properties on Human Adenosine Receptors

Isoquinoline and quinazoline urea derivatives have been studied for their ability to bind to human adenosine A(3) receptors, indicating the potential of urea derivatives, including N-(3-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea, in modulating receptor activities. This research demonstrates the structural-activity relationships necessary for high affinity binding to adenosine receptors, suggesting a pathway for developing novel therapeutics based on urea derivatives (Muijlwijk-Koezen et al., 2000).

Directed Lithiation Studies

Directed lithiation of urea derivatives, including those related to N-(3-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea, has been explored for the synthesis of complex organic molecules. Smith et al. (2013) reported on the lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, demonstrating the utility of such reactions in organic synthesis and the potential for creating novel compounds with varying functional groups (Smith, El‐Hiti, & Alshammari, 2013).

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-8-6-11(15-18-8)14-12(16)13-9-4-3-5-10(7-9)17-2/h3-7H,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLHQKKIKUNVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640932
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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